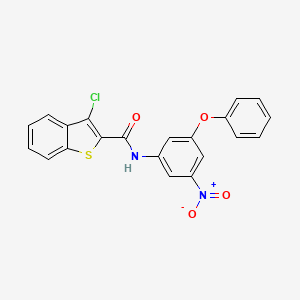![molecular formula C21H12Cl2N6O5 B15043402 (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15043402.png)
(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that features a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the hydrazone linkage. The process may also involve the use of solvents such as ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and nitrophenyl groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amino groups under the influence of reducing agents like hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it valuable for drug development research.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple functional groups allows for the design of molecules with specific biological targets.
Industry
In the industrial sector, the compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit enzymes or disrupt cellular processes by binding to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4E)-4-[2-(2,6-dichloro-4-methylphenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The presence of both dichloro and nitro groups in (4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one makes it unique compared to similar compounds
Properties
Molecular Formula |
C21H12Cl2N6O5 |
|---|---|
Molecular Weight |
499.3 g/mol |
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H12Cl2N6O5/c22-16-10-15(29(33)34)11-17(23)19(16)24-25-20-18(12-4-2-1-3-5-12)26-27(21(20)30)13-6-8-14(9-7-13)28(31)32/h1-11,26H |
InChI Key |
YRVRTNKECNABLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=C(C=C(C=C4Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methylbenzamide](/img/structure/B15043323.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-[4-(dimethylamino)phenyl]-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15043324.png)
![1-Methyl-17-(4-methyl-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B15043328.png)
![Butyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B15043329.png)
![4-{[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15043339.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B15043352.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-fluorobenzohydrazide](/img/structure/B15043364.png)
![3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1,2,4-triazin-5(4H)-one](/img/structure/B15043379.png)
![N-methyl-N-(4-{(2Z)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}phenyl)acetamide](/img/structure/B15043385.png)

![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(4-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15043389.png)
![2-bromo-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B15043393.png)
![4-Methyl-5-(morpholine-4-carbonyl)-2-[(thiophene-2-carbonyl)-amino]-thiophene-3-carboxylic acid ethyl ester](/img/structure/B15043397.png)
![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B15043398.png)
